molecular formula C20H18F2N8OS B11482016 N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11482016
M. Wt: 456.5 g/mol
InChI Key: VQRZQERBIIHGNX-UHFFFAOYSA-N
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Description

2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, tetrazole, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the tetrazole and triazole intermediates, which are then linked through a series of nucleophilic substitution and condensation reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product. The use of automated reactors and continuous flow systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18F2N8OS

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18F2N8OS/c1-29-17(11-30-27-19(25-28-30)14-4-8-16(22)9-5-14)24-26-20(29)32-12-18(31)23-10-13-2-6-15(21)7-3-13/h2-9H,10-12H2,1H3,(H,23,31)

InChI Key

VQRZQERBIIHGNX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)CN3N=C(N=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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